

Spectroscopic Data Comparison: Methyl 2-(quinoxalin-6-yl)acetate and its Analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-(quinoxalin-6-yl)acetate**

Cat. No.: **B596701**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **Methyl 2-(quinoxalin-6-yl)acetate** and a selection of its structural analogues. The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their synthesis, identification, and the development of new therapeutic agents. This document presents a compilation of available experimental data for key analogues and predicted data for the title compound, supported by detailed experimental protocols and structural visualizations.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and mass spectrometry data for selected quinoxaline analogues. Due to the limited availability of experimental data for **Methyl 2-(quinoxalin-6-yl)acetate**, predicted spectroscopic data is provided for comparison.

Table 1: ^1H NMR Spectroscopic Data for Quinoxaline Analogues

Compound	Solvent	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
Methyl 2-(quinoxalin-6-yl)acetate (Predicted)	CDCl ₃	8.89 (s, 1H), 8.82 (s, 1H), 8.12 (d, J=8.7 Hz, 1H), 8.08 (d, J=2.1 Hz, 1H), 7.82 (dd, J=8.7, 2.2 Hz, 1H), 3.93 (s, 2H), 3.79 (s, 3H)
2-Methylquinoxaline	CDCl ₃	8.75 (s, 1H), 8.07-8.02 (m, 2H), 7.74-7.72 (m, 2H), 2.78 (s, 3H)
6-Methyl-2-phenylquinoxaline	CDCl ₃	9.22 (s, 1H), 8.18-8.15 (m, 2H), 8.00 (d, J=8.5 Hz, 1H), 7.91 (s, 1H), 7.62-7.50 (m, 4H), 2.63 (s, 3H)
2-(Quinoxalin-2-yl)phenol	CDCl ₃	9.31 (s, 1H), 8.21-8.12 (m, 3H), 7.82-7.72 (m, 3H), 7.48-7.44 (m, 1H), 7.18-7.14 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data for Quinoxaline Analogs

Compound	Solvent	Chemical Shift (δ , ppm)
Methyl 2-(quinoxalin-6-yl)acetate (Predicted)	CDCl ₃	171.5, 149.3, 145.8, 143.5, 142.1, 138.2, 130.9, 130.0, 129.2, 52.5, 40.8
2-Methylquinoxaline	CDCl ₃	155.0, 143.0, 141.2, 129.8, 129.4, 129.1, 129.0, 23.3
6-Methyl-2-phenylquinoxaline	CDCl ₃	151.8, 142.2, 141.5, 140.4, 136.7, 130.1, 129.6, 129.5, 129.1, 129.0, 127.3, 21.8
2-(Quinoxalin-2-yl)phenol	CDCl ₃	155.8, 151.7, 143.3, 142.2, 141.5, 136.7, 132.2, 130.2, 130.1, 129.6, 129.5, 129.1, 127.3, 120.4, 117.5

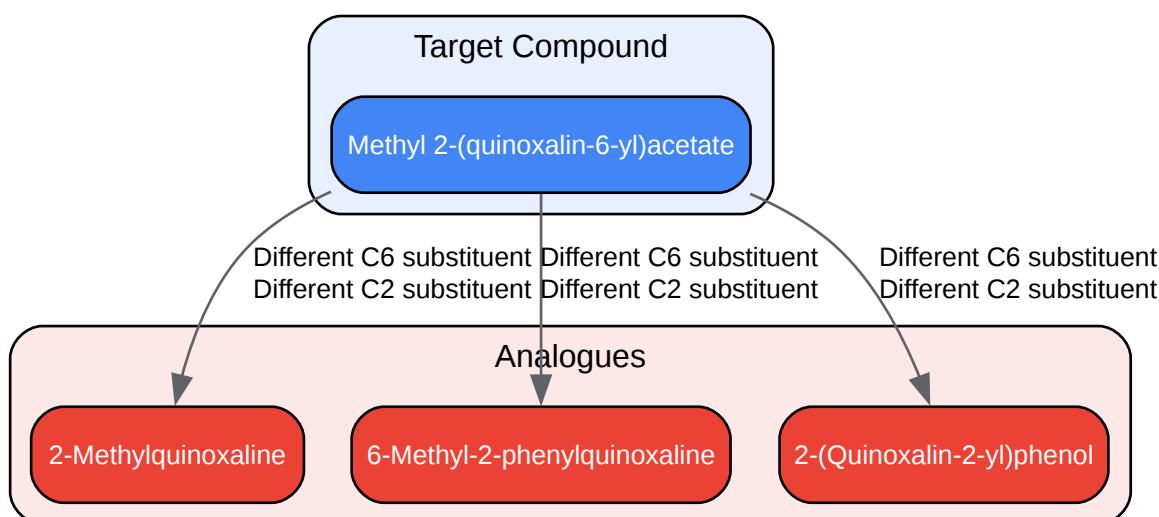
Table 3: Mass Spectrometry Data for Quinoxaline Analogs

Compound	Ionization Mode	[M+H] ⁺ (m/z)
Methyl 2-(quinoxalin-6-yl)acetate (Predicted)	ESI	203.0764
2-Methylquinoxaline	ESI	145.0760
6-Methyl-2-phenylquinoxaline	ESI	221.1073
2-(Quinoxalin-2-yl)phenol	ESI	223.0866

Experimental Protocols

General Synthesis of **Methyl 2-(quinoxalin-6-yl)acetate** Analogs:

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of **Methyl 2-(quinoxalin-6-yl)acetate**, a suitable precursor such as 4-(2-methoxy-2-oxoethyl)-1,2-phenylenediamine would be reacted with glyoxal or a derivative thereof.


- Step 1: Synthesis of the Diamine Precursor: The synthesis of the substituted o-phenylenediamine can be achieved through various standard aromatic chemistry reactions, such as nitration followed by reduction.
- Step 2: Condensation Reaction: The substituted o-phenylenediamine is dissolved in a suitable solvent, such as ethanol or acetic acid. The 1,2-dicarbonyl compound is then added, and the mixture is typically heated under reflux for several hours.
- Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are usually obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Structural Comparison

The following diagram illustrates the core structure of **Methyl 2-(quinoxalin-6-yl)acetate** and its relationship to the selected analogues.

[Click to download full resolution via product page](#)

Caption: Structural relationship of the target compound and its analogues.

- To cite this document: BenchChem. [Spectroscopic Data Comparison: Methyl 2-(quinoxalin-6-yl)acetate and its Analogues]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b596701#spectroscopic-data-comparison-for-methyl-2-quinoxalin-6-yl-acetate-analogues\]](https://www.benchchem.com/product/b596701#spectroscopic-data-comparison-for-methyl-2-quinoxalin-6-yl-acetate-analogues)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com